2-Amino-2-(4-butoxyphenyl)ethanol oxalate
CAS No.: 1177317-09-7
Cat. No.: VC21089372
Molecular Formula: C14H21NO6
Molecular Weight: 299.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1177317-09-7 |
---|---|
Molecular Formula | C14H21NO6 |
Molecular Weight | 299.32 g/mol |
IUPAC Name | 2-amino-2-(4-butoxyphenyl)ethanol;oxalic acid |
Standard InChI | InChI=1S/C12H19NO2.C2H2O4/c1-2-3-8-15-11-6-4-10(5-7-11)12(13)9-14;3-1(4)2(5)6/h4-7,12,14H,2-3,8-9,13H2,1H3;(H,3,4)(H,5,6) |
Standard InChI Key | VFMRGVRMNBUYOV-UHFFFAOYSA-N |
SMILES | CCCCOC1=CC=C(C=C1)C(CO)N.C(=O)(C(=O)O)O |
Canonical SMILES | CCCCOC1=CC=C(C=C1)C(CO)N.C(=O)(C(=O)O)O |
Introduction
Chemical Structure and Properties
2-Amino-2-(4-butoxyphenyl)ethanol oxalate is an oxalate salt of 2-amino-2-(4-butoxyphenyl)ethanol. The compound has a molecular formula of C₁₄H₂₁NO₆, consisting of the free base (C₁₂H₁₉NO₂) combined with oxalic acid (C₂H₂O₄) . Its structure features a phenyl ring with a butoxy substituent at the para position, an amino group, and an ethanol moiety.
Physical and Chemical Properties
The compound has the following key properties:
The oxalate salt form is generally chosen for its stability and crystallinity, making it suitable for storage, handling, and precise dosing in potential applications .
Oxalate Salt Characteristics
As an oxalate salt, this compound inherits certain properties from its salt-forming counterpart. Oxalate (ethanedioate) is an anion with the chemical formula C₂O₄²⁻. It forms a variety of salts with different cations and is the conjugate base of oxalic acid .
Dissociation Properties
The dissociation of oxalic acid to form the oxalate salt proceeds in a stepwise manner. At neutral pH in aqueous solution, oxalic acid converts completely to oxalate . This has implications for the behavior of 2-Amino-2-(4-butoxyphenyl)ethanol oxalate in solution, particularly regarding its solubility and bioavailability.
Chemical Reactions and Behavior
2-Amino-2-(4-butoxyphenyl)ethanol oxalate, like other amino alcohol derivatives, can participate in various chemical reactions due to its functional groups.
Amine-Related Reactions
The primary amine group can participate in:
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Acylation reactions to form amides
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Alkylation to form secondary amines
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Schiff base formation with aldehydes or ketones
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Nucleophilic substitution reactions
Alcohol-Related Reactions
The hydroxyl group can undergo:
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Esterification with carboxylic acids
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Oxidation to form aldehydes or ketones
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Dehydration under acidic conditions
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Etherification reactions
Butoxy Group Reactions
The butoxy substituent can participate in:
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Cleavage under strong acidic conditions
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Oxidation of the alkyl chain
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Various substitution reactions
Research Applications and Significance
Use as a Chemical Building Block
This compound can serve as a versatile building block for the synthesis of more complex molecules. The combination of amine and alcohol functionalities provides multiple handles for further derivatization .
Analytical Chemistry Applications
Oxalate salts are often used in analytical chemistry for the isolation, purification, and characterization of amines. The 2-Amino-2-(4-butoxyphenyl)ethanol oxalate may serve similar purposes in analytical contexts.
Comparison with Similar Compounds
To better understand 2-Amino-2-(4-butoxyphenyl)ethanol oxalate, it is valuable to compare it with structurally related compounds.
Structural Analogs
Several compounds share structural similarities:
Functional Differences
The different substituents on the phenyl ring can significantly affect:
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Lipophilicity and membrane permeability
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Receptor binding characteristics
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Metabolic stability
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Water solubility
The butoxy group in 2-Amino-2-(4-butoxyphenyl)ethanol oxalate likely confers greater lipophilicity compared to more polar substituents, potentially affecting its pharmacokinetic properties if used in biological applications.
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